An In-Depth Technical Guide on the Discovery and History of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide on the Discovery and History of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core is a significant scaffold in medicinal chemistry, representing a departure from the classical 1,4-benzodiazepines that dominated early research in this field. This technical guide provides a comprehensive overview of the discovery and history of this heterocyclic system, with a focus on its synthesis, key developmental milestones, and pharmacological properties. This document consolidates available quantitative data, details experimental protocols for seminal syntheses, and visualizes key concepts to serve as a valuable resource for researchers in drug discovery and development.
Introduction: A Historical Perspective on Benzodiazepine Research
The journey of benzodiazepines began with the serendipitous discovery of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche, a discovery that revolutionized the treatment of anxiety and sleep disorders.[1] This led to the development of highly successful drugs like diazepam. The core chemical structure of these classical therapeutic agents is a fusion of a benzene ring and a diazepine ring.[2]
Intensive research in the mid-20th century focused on modifying the benzodiazepine scaffold to improve therapeutic profiles and reduce side effects. This exploration led to the investigation of various derivatives, including the tetrahydro-benzodiazepines, during the 1970s and 1980s. The saturation of the diazepine ring in compounds like 2,3,4,5-tetrahydro-1H-benzo[e]diazepine was a key area of interest in structure-activity relationship (SAR) studies, aiming to understand the impact of conformational changes on biological activity.[3]
The Emergence of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine
While the exact date and the specific researchers who first synthesized the parent 2,3,4,5-tetrahydro-1H-benzo[e]diazepine are not prominently documented in readily available literature, its exploration is intrinsically linked to the broader investigation of non-lactam and reduced benzodiazepine structures. Unlike classical benzodiazepines which typically possess a lactam function (a cyclic amide), the tetrahydro-benzo[e]diazepine structure is a fully reduced cyclic diamine. This structural difference significantly alters its chemical properties and potential biological interactions.
Synthesis Methodologies
Numerous synthetic routes to the 2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine core and its derivatives have been developed over the years. These methods range from classical cyclization reactions to more modern solid-phase and metal-catalyzed approaches.
Early Synthetic Approaches (Conceptual)
Early syntheses of similar heterocyclic systems often involved the cyclization of appropriately substituted ortho-phenylenediamines or 2-aminobenzylamines with suitable dielectrophiles. A conceptual pathway for the synthesis of the parent compound is outlined below.
Modern Synthetic Protocols
More recent and well-documented methods provide efficient access to this scaffold.
An efficient solid-phase synthesis for derivatives of 2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine has been developed, which is valuable for high-throughput synthesis of potentially bioactive molecules.[5]
Experimental Protocol:
A representative solid-phase synthesis starts from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal.[5]
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Mitsunobu Reaction: The two building blocks are connected under Mitsunobu conditions.
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One-Pot Cyclization: The resulting intermediate undergoes a one-pot cyclization using triethylsilane and trifluoroacetic acid. This step involves the deprotection of the Boc group and an intramolecular reductive N-alkylation.
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Further Functionalization: A subsequent methylation at the N-1 position can be achieved by adding 1,3,5-trioxane to the reaction mixture.[5]
Ruthenium-catalyzed reactions have been employed for the one-pot synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols.[5] This process involves two consecutive "borrowing hydrogen" cycles.
Experimental Protocol:
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Initial Condensation: The reaction is initiated by the ruthenium-catalyzed oxidation of the benzyl alcohol, followed by condensation with the amino alcohol and subsequent imine reduction.
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Cyclization: The second phase involves the oxidation of the other alcohol functionality and a reductive cyclocondensation to yield the final tetrahydro-benzodiazepine derivative.[5]
Quantitative Data
While specific quantitative data for the initial synthesis of the parent compound is scarce in the literature, data for various derivatives is available.
Table 1: Physicochemical and Spectroscopic Data for Selected 2,3,4,5-Tetrahydro-1H-benzo[e][4][5]diazepine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine | C30H28N2O4S2 | 572.69 | 147–150 | - | [6] |
| (Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine | C30H27FN2O4S2 | 590.68 | 151–155 | - | [6] |
| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][4][5]diazepin-2-one | C12H15N5O | 245.28 | 106–107 | IR (KBr): 3180.8, 2104.3, 1680.3 cm-11H NMR (400 MHz, CDCl3): δ 8.33 (br s, 1H), 7.33–7.26 (m, 2H), 7.16 (t, J = 7.2 Hz, 1H), 6.99 (d, J = 7.7 Hz, 1H), 3.93–3.76 (m, 2H), 3.49–3.38 (m, 2H), 3.36–3.29 (m, 1H), 2.39 (s, 3H), 2.19–2.10 (m, 1H), 1.91–1.81 (m, 1H)13C NMR (101 MHz, CDCl3): δ 172.4, 137.3, 130.5, 129.0 (2C), 125.3, 120.7, 60.8, 58.1, 48.6, 39.5, 28.7 | [7] |
| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][4][5]diazepine-4-carboxylate | C13H15ClN2O3 | 282.72 | 162–163 | IR (KBr): 3193.6, 1689.8, 1655.4 cm-11H NMR (500 MHz, CDCl3): δ 8.92 (br s, 1H), 7.33–7.17 (m, 2H), 7.07 (t, J = 7.5 Hz, 1H), 6.99 (d, J = 7.9 Hz, 1H), 5.15 (d, J = 32.3 Hz, 1H), 4.57 (s, 1H), 4.35 (d, J = 15.5 Hz, 1H), 3.81–3.53 (m, 5H), 2.60 (d, J = 46.2 Hz, 1H), 2.30 (s, 1H)13C NMR (126 MHz, CDCl3): δ 172.8, 156.2, 136.4, 129.6, 129.0, 128.1, 124.0, 120.1, 59.4, 53.3, 46.7, 41.2, 35.3 | [7] |
Pharmacological Profile and Mechanism of Action
The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system.[2][8]
Interaction with the GABAA Receptor
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site.[8] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The result is hyperpolarization of the neuronal membrane, which decreases the neuron's excitability and produces the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[8]
The specific binding site for classical benzodiazepines is located at the interface between the α and γ subunits of the pentameric GABAA receptor.[8][9] The affinity and efficacy of a benzodiazepine can vary depending on the specific α subunit isoform (e.g., α1, α2, α3, α5) present in the receptor complex.
Structure-Activity Relationships (SAR)
For the broader class of benzodiazepines, several SAR principles have been established:
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Position 7: An electron-withdrawing group at this position is generally required for activity.[10]
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Position 5: A phenyl group at this position is optimal for activity. Substitutions on this phenyl ring, particularly at the ortho or di-ortho positions with electron-withdrawing groups, can enhance activity.[3]
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Positions 4 and 5 Double Bond: Unsaturation at this position is typically essential for the activity of classical benzodiazepines. Saturation, as seen in the tetrahydro- derivatives, can decrease activity at the classical benzodiazepine site but may introduce other pharmacological properties.[3]
The fully saturated diazepine ring in 2,3,4,5-tetrahydro-1H-benzo[e]diazepine provides greater conformational flexibility compared to its unsaturated counterparts. This flexibility can lead to different binding modes at the GABAA receptor or interactions with other targets, potentially resulting in a distinct pharmacological profile.
Conclusion and Future Directions
The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold represents an important area of benzodiazepine research that has moved beyond the classical lactam-containing structures. While the initial discovery of the parent compound is not as clearly chronicled as that of the first-generation benzodiazepines, the development of diverse synthetic methodologies has made this core structure and its derivatives accessible for further investigation.
Future research in this area will likely focus on:
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Elucidating the specific pharmacological profiles of the parent compound and its simple derivatives to understand the fundamental contributions of the saturated diazepine ring.
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Exploring the potential for this scaffold to yield subtype-selective GABAA receptor modulators with improved therapeutic windows.
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Investigating potential activities at other CNS targets beyond the GABAA receptor, given the significant structural deviation from classical benzodiazepines.
This in-depth guide serves as a foundational resource for researchers, providing a consolidated view of the history, synthesis, and pharmacology of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine, and aims to stimulate further exploration of this intriguing chemical space.
References
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